N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound features a pyrazoline core substituted with a 4-fluorobenzenesulfonyl group at position 1, a 2-methylphenyl group at position 5, and a methanesulfonamide moiety attached to the para position of the phenyl ring at position 3 (Fig. 1). The pyrazoline scaffold, common in medicinal chemistry, contributes to conformational rigidity, which may improve target selectivity compared to flexible analogs.
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIULNHZMTUQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. Common starting materials include 4-fluorobenzenesulfonyl chloride and 2-methylphenyl derivatives. The process often includes reactions such as nucleophilic substitution, cyclization, and sulfonamide formation under controlled temperature and pH conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized using continuous flow reactors to enhance yield and purity. Parameters such as solvent choice, reaction time, and temperature are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reactions are usually carried out in organic solvents like dichloromethane or ethanol under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed: The main products formed from these reactions are often derivatives with altered functional groups, leading to new compounds with potentially enhanced properties or novel applications.
Scientific Research Applications
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has wide-ranging applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Applied in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that alter cellular functions, providing a basis for its use in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Substituent Comparison of Pyrazoline-Based Sulfonamides
Physicochemical Properties
Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility. The target compound’s 4-fluorobenzenesulfonyl and methanesulfonamide groups may reduce logP compared to chlorinated analogs (), improving bioavailability .
Synthesis and Characterization : The target compound was likely synthesized via cyclocondensation of chalcones with hydrazines, a method validated in . Structural confirmation via 1H/13C NMR and HRMS aligns with protocols in and . Crystallographic data, if available, would rely on SHELX-based refinement () .
Biological Activity
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. Its molecular formula is , with a molecular weight of 466.56 g/mol. The presence of the fluorobenzenesulfonyl and dihydropyrazole moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor or modulator of these targets, leading to altered cellular functions. The compound’s sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can influence various physiological processes.
Anticancer Activity
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : In studies involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), the compound demonstrated IC50 values in the nanomolar range, indicating potent growth inhibition (Table 1).
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 45 |
| HT-29 | 30 |
| M21 | 50 |
These results suggest that the compound effectively disrupts cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells.
Mechanistic Studies
Mechanistic investigations have shown that the compound binds to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This interaction is crucial for cell division, and its inhibition can lead to cytotoxic effects on rapidly dividing cancer cells.
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that the compound significantly inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4. This highlights its potential as a therapeutic agent in oncology.
- Synergistic Effects : Combination studies with other anticancer agents revealed that this compound could enhance the efficacy of existing treatments while reducing associated toxicities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
